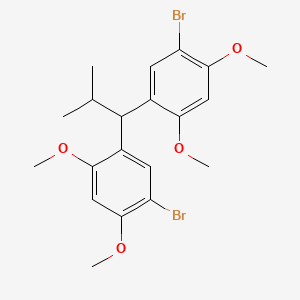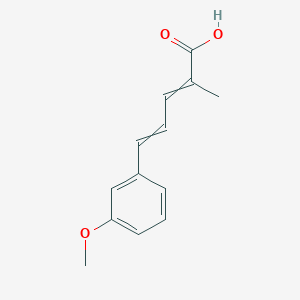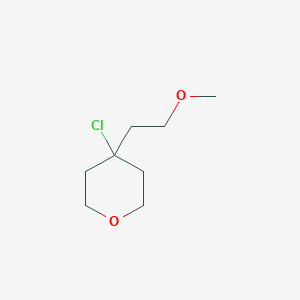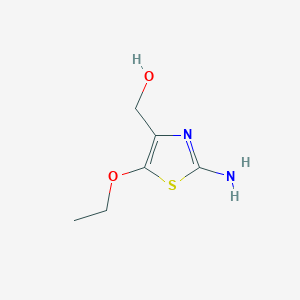
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and tetraethylene glycol.
Etherification: The phenol is etherified with tetraethylene glycol under controlled conditions to form the desired ether linkages.
Methylation: The intermediate product is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated phenoxy derivatives.
Applications De Recherche Scientifique
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of 11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-(1,1,3,3-tetramethylbutyl)-: Similar in structure but lacks the multiple ether linkages.
3,6,9,12-Tetraoxatetradecan-1-ol: Similar ether linkages but lacks the phenoxy group.
Uniqueness
11,13,13,14-Tetramethyl-1-phenoxy-3,6,9,12-tetraoxapentadecan-14-OL is unique due to its combination of ether linkages and a phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89360-29-2 |
|---|---|
Formule moléculaire |
C21H36O6 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
2,3-dimethyl-3-[1-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]propan-2-yloxy]butan-2-ol |
InChI |
InChI=1S/C21H36O6/c1-18(27-21(4,5)20(2,3)22)17-25-14-13-23-11-12-24-15-16-26-19-9-7-6-8-10-19/h6-10,18,22H,11-17H2,1-5H3 |
Clé InChI |
LRTMPHURYGUWDU-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCOCCOCCOC1=CC=CC=C1)OC(C)(C)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Hydroxy-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14400301.png)
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)


![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)


![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)

![2-{[(3-Oxobutan-2-yl)oxy]carbonyl}benzoate](/img/structure/B14400365.png)



